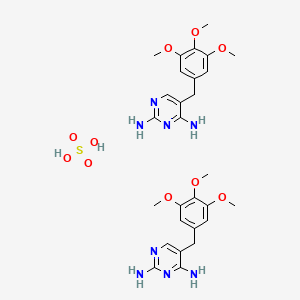

Trimethoprim sulfate

Übersicht

Beschreibung

Trimethoprim is an antifolate antibiotic that inhibits bacterial dihydrofolate reductase (DHFR), a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF). This prevents the synthesis of bacterial DNA and ultimately inhibits bacterial survival . It is often used in combination with sulfamethoxazole due to their complementary and synergistic mechanisms but may be used as a monotherapy in the treatment and/or prophylaxis of urinary tract infections .

Synthesis Analysis

The synthesis of Trimethoprim involves complex chemical reactions. One study mentioned the use of CuFe2O4, which was used to decorate MWCNTs via a sol–gel combustion synthesis method, for the degradation of Trimethoprim .

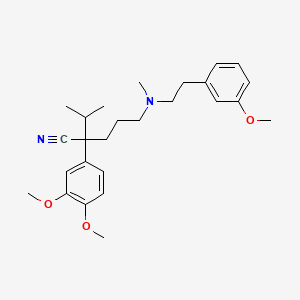

Molecular Structure Analysis

Trimethoprim is a synthetic antibacterial available as 100 mg tablets for oral administration. It is a white to cream-colored, odorless, bitter compound . The chemical formula of Trimethoprim is C14H18N4O3 .

Chemical Reactions Analysis

Trimethoprim undergoes various chemical reactions. For instance, one study showed that almost 90% of Trimethoprim was degraded within 24 minutes with the addition of 0.6 mM PMS and 0.2 g L−1 CuFe2O4/MWCNTs .

Physical And Chemical Properties Analysis

Trimethoprim is a small molecule with an average weight of 290.3177 and a monoisotopic weight of 290.137890462 .

Wissenschaftliche Forschungsanwendungen

Degradation Studies

Trimethoprim sulfate has been used in studies investigating its degradation. For instance, a study investigated the removal efficiency of Trimethoprim (TMP) in a UV-activated persulfate system . The study used a pseudo-first-order reaction kinetic model to explain TMP degradation behavior in the UV-activated persulfate system .

Water Treatment

The compound has been used in water treatment research. In one study, the degradation rate of TMP was significantly accelerated in a UV-activated persulfate system, and sulfate radicals played a dominant role . The study also found that the degradation rate decreased in the presence of natural organic matter and chloride .

Environmental Impact Analysis

Research has been conducted to understand the environmental impact of TMP. It has been found that residues and accumulation of TMP in surface water and groundwater can have a major impact on the ecological environment .

Photocatalysis

Trimethoprim sulfate has been used in photocatalysis research. A comprehensive review highlighted the application of various TiO2-based photocatalysts for the degradation of sulfamethoxazole, trimethoprim, and ciprofloxacin .

Antibiotics Degradation

The compound has been used in research focusing on the degradation of antibiotics. For instance, a study focused on the application of TiO2-based photocatalysts for the degradation of sulfamethoxazole, trimethoprim, and ciprofloxacin .

Kinetics and Mechanisms

Studies have been conducted to understand the kinetics and mechanisms of TMP degradation. One such study determined the rate constants for TMP degradation in a UV-activated persulfate system .

Wirkmechanismus

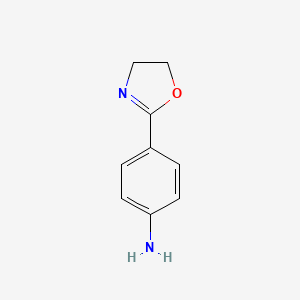

Target of Action

Trimethoprim sulfate primarily targets bacterial dihydrofolate reductase (DHFR) . DHFR is a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF), which is essential for the synthesis of bacterial DNA .

Mode of Action

Trimethoprim inhibits DHFR, thereby blocking the reduction of dihydrofolate to THF . This inhibition prevents the synthesis of bacterial DNA, leading to the cessation of bacterial growth and survival .

Biochemical Pathways

The inhibition of DHFR disrupts the folate pathway, which is crucial for the synthesis of nucleic acids and proteins in bacteria . This disruption affects the production of purines and pyrimidines, which are the building blocks of DNA and RNA . The downstream effect is the prevention of bacterial DNA synthesis, leading to bacterial cell death .

Pharmacokinetics

Trimethoprim is well absorbed in humans, with plasma peak levels reached within 2–4 hours after ingestion . It follows first-order pharmacokinetics, with elimination half-lives ranging between 6 and 17 hours . Trimethoprim is metabolized in the liver and excreted in the kidney (50–60%) and feces (4%) . These properties impact the bioavailability of the drug, ensuring effective concentrations are maintained in the body for the treatment of infections .

Result of Action

The result of Trimethoprim’s action is the effective treatment of a number of infections, including those of the urinary tract, respiratory tract, and gastrointestinal tract . It is particularly effective against bacteria such as E. coli, K. pneumoniae, Enterobacter spp., P. mirabilis, and coagulase-negative Staphylococcus species .

Action Environment

The action of Trimethoprim can be influenced by environmental factors. For instance, the anaerobic biodegradation of Trimethoprim can be coupled with sulfate respiration . This gives new insights into the antibiotic fate in real environments and provides a new route for the bioremediation of antibiotic-contaminated environments . Furthermore, the presence of other bacteria in the environment can affect the efficacy of Trimethoprim, as some bacteria may have developed resistance to the drug .

Safety and Hazards

Trimethoprim may cause serious side effects. Some of the side effects include severe stomach pain, diarrhea that is watery or bloody (even if it occurs months after your last dose), high potassium level-- nausea, weakness, tingly feeling, chest pain, irregular heartbeats, loss of movement, and swelling in your tongue .

Zukünftige Richtungen

Trimethoprim is primarily used in the treatment of urinary tract infections, although it may be used against any susceptible aerobic bacterial species . The anaerobic biodegradation of Trimethoprim could be coupled with sulfate respiration, which gives new insights into the antibiotic fate in real environments and provides a new route for the bioremediation of antibiotic-contaminated environments .

Eigenschaften

IUPAC Name |

sulfuric acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H18N4O3.H2O4S/c2*1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-5(2,3)4/h2*5-7H,4H2,1-3H3,(H4,15,16,17,18);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILMMYFRNCCPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N8O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205138 | |

| Record name | Trimethoprim sulfate [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56585-33-2 | |

| Record name | Trimethoprim sulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056585332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethoprim sulfate [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHOPRIM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E377MF8EQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

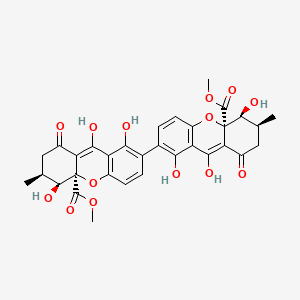

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,3-Bis(2-hydroxyethoxy)propoxy]ethanol;octadecanoic acid](/img/no-structure.png)

![methyl 4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethyl-9-oxoimidazo[1,2-a]purin-7-yl]-3-hydroperoxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1218594.png)